REACTION_CXSMILES
|
[Cl:1][C:2]1[S:6][C:5]([C:7]#[N:8])=[CH:4][CH:3]=1.C[O-].[Na+].[Cl-].[NH4+:13]>CO>[ClH:1].[Cl:1][C:2]1[S:6][C:5]([C:7]([NH2:13])=[NH:8])=[CH:4][CH:3]=1 |f:1.2,3.4,6.7|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(S1)C#N
|
Name
|
Sodium methoxide
|
Quantity
|
151 mg
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
470 mg
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at rt for 3 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred at rt for 48 hr
|
Duration
|
48 h
|
Type
|
CUSTOM
|
Details
|
The volatile material was removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue was treated with ether
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.ClC1=CC=C(S1)C(=N)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.42 g | |
YIELD: CALCULATEDPERCENTYIELD | 205.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |